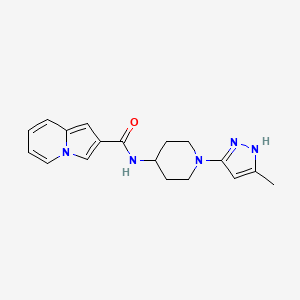

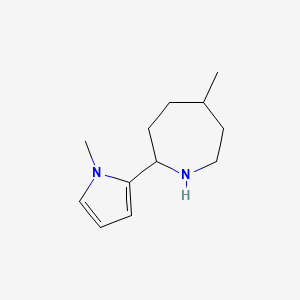

(2S,3R)-2-(4-Methylphenyl)oxan-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2S,3R)-2-(4-Methylphenyl)oxan-3-amine, also known as Dexmedetomidine, is a highly selective alpha-2 adrenergic receptor agonist that is commonly used in medical practice as a sedative and analgesic agent. This compound has gained significant attention due to its unique pharmacological properties and potential therapeutic applications.

科学的研究の応用

Chiral Resolution and Analysis

(2S,3R)-2-(4-Methylphenyl)oxan-3-amine and related compounds are utilized in chiral resolution and analytical chemistry. Sergi Rodríguez-Escrich et al. (2005) described the use of (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a compound structurally related to (2S,3R)-2-(4-Methylphenyl)oxan-3-amine, as a chiral resolution reagent. This compound reacts with various α-chiral primary and secondary amines in a regioselective ring-opening manner. Diastereomeric products are easily identified and quantified by NMR and HPLC, making this compound a versatile reagent for the analysis of scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).

Enantiomerically Pure Precursors for Pharmaceutical Compounds

Enantiomerically pure 4-methylthio- and 4-methylsulfonyl-substituted (2S,3R)-3-phenylserines, structurally related to (2S,3R)-2-(4-Methylphenyl)oxan-3-amine, are used as precursors for pharmaceutical compounds. These compounds are prepared by enzymatic resolution and have been utilized in the synthesis of therapeutically significant compounds such as thiamphenicol and florfenicol (Kaptein et al., 1998).

Antitumor Properties

Compounds structurally related to (2S,3R)-2-(4-Methylphenyl)oxan-3-amine, specifically 2-(4-aminophenyl)benzothiazoles, have demonstrated potent antitumor properties in vitro and in vivo. These compounds are biotransformed by cytochrome P450 1A1 and have shown significant efficacy against various cancer cell lines and xenograft tumors. This indicates a potential avenue for clinical evaluation of these compounds in cancer treatment (Bradshaw et al., 2002).

Pharmacological Research

(2S,3R)-2-(4-Methylphenyl)oxan-3-amine and its analogs have been used in pharmacological research, particularly in the study of κ-opioid receptors (KOR). These compounds are valuable for understanding the receptor binding and action mechanisms, and for exploring potential treatments for depression and addiction disorders. PF-04455242, a high-affinity antagonist selective for KOR, is an example of a compound used in this context (Grimwood et al., 2011).

Stereoselective Organic Synthesis

Compounds related to (2S,3R)-2-(4-Methylphenyl)oxan-3-amine are used in stereoselective organic synthesis. For instance, (2S, 2′R,RS)-2-(Fluoromethyl)-2-{[(4-methylphenyl)sulfinyl][phenyl]methyl}oxirane is obtained with high chemical yield and diastereoselectivity. These compounds are valuable for synthesizing a variety of sulfur-free tertiary α-(fluoromethyl)carbinols (Bravo et al., 1994).

特性

IUPAC Name |

(2S,3R)-2-(4-methylphenyl)oxan-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-9-4-6-10(7-5-9)12-11(13)3-2-8-14-12/h4-7,11-12H,2-3,8,13H2,1H3/t11-,12+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGUNMMBWGALCAF-NEPJUHHUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(CCCO2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@H]2[C@@H](CCCO2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R)-2-(4-Methylphenyl)oxan-3-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2512506.png)

![Tert-butyl N-[5-(aminomethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B2512508.png)

![6-Cyclopentyl-2-[(2,5-dimethylphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2512509.png)

![2-[5-(Difluoromethyl)thiophen-2-yl]benzoic acid](/img/structure/B2512510.png)

![N-cyclopentyl-4-isobutyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2512516.png)

![9-(3-chloro-2-methylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2512517.png)

methanone](/img/structure/B2512519.png)

![(1R,5S)-8-((4-fluoro-2-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2512520.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(5-chlorothiophen-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2512526.png)